3-Ethyl-4-fluorophenol

Descripción general

Descripción

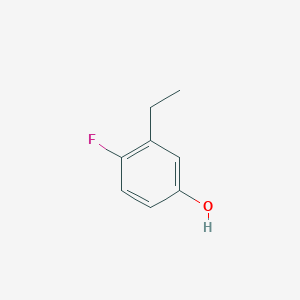

3-Ethyl-4-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has an average mass of 140.155 Da and a monoisotopic mass of 140.063736 Da .

Synthesis Analysis

Several laboratory methods exist for the synthesis of phenols, which could potentially be applied to the synthesis of 3-Ethyl-4-fluorophenol . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-fluorophenol consists of a phenol group with a fluorine atom at the 4th position and an ethyl group at the 3rd position . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis

3-Ethyl-4-fluorophenol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 214.7±20.0 °C at 760 mmHg . The compound has a vapor pressure of 0.1±0.4 mmHg at 25°C and an enthalpy of vaporization of 46.9±3.0 kJ/mol . The flash point is 100.3±10.5 °C .Aplicaciones Científicas De Investigación

Synthesis of Radiopharmaceuticals

3-Ethyl-4-fluorophenol can be used in the synthesis of more complex radiopharmaceuticals bearing a 4-fluorophenoxy moiety . This compound is a versatile synthon for the synthesis of these radiopharmaceuticals . In order to prepare it in no-carrier-added (n.c.a.) form, a nucleophilic labelling method starting from fluoride is suitable .

Sorption Processes

The sorption of phenolic compounds is a very complex process and many factors influence it . The chemical structure of phenols, including 3-Ethyl-4-fluorophenol, has consequences for physical properties, such as values of melting and boiling points, solubility in water, pKa and Log P . This knowledge can be used to understand and optimize sorption processes .

Thermochemical Studies

3-Ethyl-4-fluorophenol can be used in thermochemical studies . These studies can provide valuable data about the compound’s properties and behavior under various conditions .

Electrochemical Degradation

The electrochemical redox of 4-fluorophenol was conducted in a single-chamber reactor with Pd-PPy as a moveable catalyst . The effects of the initial solution pH, constant current, and supporting electrolyte on the degradation of 4-FP were investigated .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is classified as a flammable liquid (Category 4), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4) . It can also cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is harmful to aquatic life with long-lasting effects (Category 3) .

Mecanismo De Acción

Target of Action

The primary target of 3-Ethyl-4-fluorophenol is the enzyme 4-fluorophenol monooxygenase . This enzyme is responsible for the defluorination of fluorinated compounds, including 3-Ethyl-4-fluorophenol .

Mode of Action

3-Ethyl-4-fluorophenol interacts with its target, 4-fluorophenol monooxygenase, through a process of NADPH-dependent hydroxylation and defluorination . This interaction results in the breakdown of the compound, effectively removing the fluorine atom .

Biochemical Pathways

The biochemical pathway affected by 3-Ethyl-4-fluorophenol involves the defluorination of fluorinated compounds . The compound is first converted into fluorocatechol, which then undergoes intra-diol cleavage to form fluoromuconic acid . Depending on the position of the fluorine atom, the fluoromuconic acid can be further catabolized into 3-oxoadipate with the release of a fluoride ion .

Pharmacokinetics

Based on its chemical structure and properties, it can be inferred that the compound is likely to be absorbed and distributed in the body, metabolized primarily through the action of 4-fluorophenol monooxygenase, and excreted as metabolic byproducts .

Result of Action

The molecular and cellular effects of 3-Ethyl-4-fluorophenol’s action primarily involve the defluorination of the compound , leading to the breakdown of the compound and the release of a fluoride ion . This process can potentially lead to the detoxification of the compound, reducing its environmental impact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethyl-4-fluorophenol. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 4-fluorophenol monooxygenase, thereby influencing the defluorination process . Additionally, the compound’s stability and efficacy can be affected by its physical properties, such as its melting and boiling points, solubility in water, and Log P value .

Propiedades

IUPAC Name |

3-ethyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEJCZIQOHHOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)

![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)

![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)

![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)

![8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester](/img/structure/B1428221.png)

![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)

![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)